

HPLC analysis method for 2,4-Dihydroxyquinoline

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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

Cat. No.: B15546599

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An HPLC analysis method for **2,4-Dihydroxyquinoline** is crucial for researchers, scientists, and drug development professionals for purity assessment, quantification, and stability studies. This document provides a detailed application note and protocol for the determination of **2,4-Dihydroxyquinoline** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following protocols are based on established methods for similar quinoline derivatives and provide a strong foundation for method development and validation.

Application Note

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolone, is a quinoline derivative with various potential biological activities. Accurate and reliable analytical methods are essential for its characterization and use in research and development. This application note describes a robust RP-HPLC method for the quantitative analysis of **2,4-Dihydroxyquinoline**.

Chromatographic Conditions

The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of methanol and a pH-adjusted aqueous buffer. This combination ensures good retention and peak shape for the analyte. UV detection is employed for its sensitivity and specificity towards the chromophore of **2,4-Dihydroxyquinoline**.

Method Validation Parameters

For routine application, the method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. The validation parameters to be assessed are summarized in the table below.

Experimental Protocols

1. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **2,4-Dihydroxyquinoline** reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

The sample preparation procedure will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase followed by filtration is generally sufficient.

- Accurately weigh a quantity of the sample powder equivalent to 10 mg of **2,4-Dihydroxyquinoline** and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of mobile phase and sonicate for 10 minutes to dissolve the sample.
- Make up the volume to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis Protocol

- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Injection: Inject 20 μ L of the filtered standard and sample solutions into the chromatograph.
- Data Acquisition: Record the chromatograms and integrate the peak area for **2,4-Dihydroxyquinoline**.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of **2,4-Dihydroxyquinoline** in the sample by interpolation from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Chromatographic Conditions

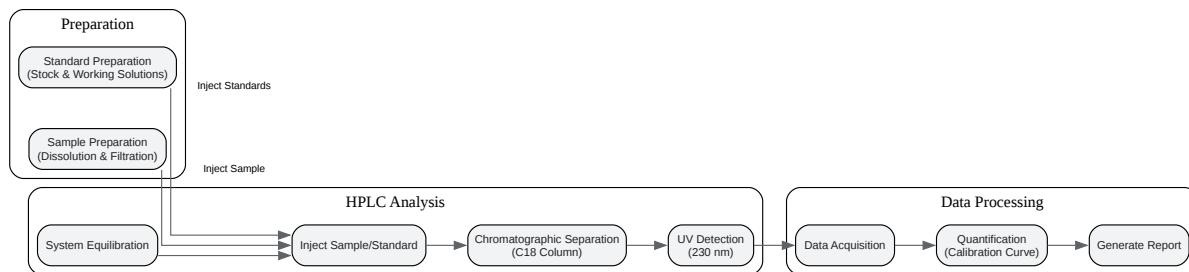
Parameter	Recommended Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Methanol:Water (60:40, v/v), pH adjusted to 3.6 with phosphoric acid[1]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L[1]
Column Temperature	Ambient
Detection	UV at 230 nm[2]
Run Time	10 minutes

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Precision (%RSD)	$\leq 2.0\%$
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Robustness	No significant change in results with small variations in method parameters

Visualizations

Experimental Workflow for HPLC Analysis of 2,4-Dihydroxyquinoline



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Caption: Workflow for the HPLC analysis of 2,4-Dihydroxyquinoline.

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References

- 1. scispace.com [scispace.com]
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